Cas no 80192-90-1 ((2,6-dimethoxyphenyl)methanethiol)

(2,6-Dimethoxyphenyl)methanethiol is a sulfur-containing aromatic compound characterized by a methanethiol group attached to a 2,6-dimethoxyphenyl scaffold. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly in the preparation of thioethers, heterocycles, and ligands for metal coordination chemistry. The electron-rich dimethoxy substituents enhance stability and influence regioselectivity in electrophilic reactions. Its thiol functionality allows for facile conjugation with electrophiles or metal surfaces, useful in material science and catalysis. The compound’s well-defined aromatic framework also lends itself to applications in pharmaceutical intermediates or agrochemical research. Proper handling under inert conditions is recommended due to potential thiol oxidation.
(2,6-dimethoxyphenyl)methanethiol structure
80192-90-1 structure
Product Name:(2,6-dimethoxyphenyl)methanethiol
CAS No:80192-90-1
MF:C9H12O2S
MW:184.255381584167
CID:6195079
PubChem ID:20511356
Update Time:2025-10-16

(2,6-dimethoxyphenyl)methanethiol Chemical and Physical Properties

Names and Identifiers

    • (2,6-dimethoxyphenyl)methanethiol
    • SCHEMBL11158816
    • 80192-90-1
    • EN300-1817556
    • Inchi: 1S/C9H12O2S/c1-10-8-4-3-5-9(11-2)7(8)6-12/h3-5,12H,6H2,1-2H3
    • InChI Key: JXFBPTCHZRDMHL-UHFFFAOYSA-N
    • SMILES: SCC1C(=CC=CC=1OC)OC

Computed Properties

  • Exact Mass: 184.05580079g/mol
  • Monoisotopic Mass: 184.05580079g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 19.5Ų

(2,6-dimethoxyphenyl)methanethiol Pricemore >>

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Additional information on (2,6-dimethoxyphenyl)methanethiol

Introduction to (2,6-Dimethoxyphenyl)methanethiol (CAS No. 80192-90-1)

(2,6-Dimethoxyphenyl)methanethiol (CAS No. 80192-90-1) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its 2,6-dimethoxyphenyl substituent and a methanethiol group, which together confer distinct reactivity and functional properties.

The 2,6-dimethoxyphenyl moiety is known for its electron-donating nature, which can influence the compound's reactivity and stability. The presence of the methanethiol group adds a sulfur-containing functional group, which can participate in various chemical reactions such as nucleophilic substitutions and redox processes. These features make (2,6-Dimethoxyphenyl)methanethiol an interesting candidate for both academic research and industrial applications.

Recent studies have explored the potential of (2,6-Dimethoxyphenyl)methanethiol in the development of new pharmaceuticals. One notable area of research is its use as an intermediate in the synthesis of drugs with anti-inflammatory and antioxidant properties. The compound's ability to modulate oxidative stress and inflammation pathways has been investigated in several preclinical studies, showing promising results.

In the field of materials science, (2,6-Dimethoxyphenyl)methanethiol has been utilized as a building block for the synthesis of advanced materials with unique optical and electronic properties. For example, researchers have developed novel polymers and coatings that incorporate this compound to enhance their performance in various applications, such as sensors and photovoltaic devices.

The chemical synthesis of (2,6-Dimethoxyphenyl)methanethiol involves several well-established methods. One common approach is the reaction of 2,6-dimethoxybenzyl chloride with sodium sulfide or hydrogen sulfide. This method provides a high yield and purity of the desired product. Another approach involves the alkylation of thiols with 2,6-dimethoxybenzyl halides in the presence of a base. These synthetic routes have been optimized to ensure efficient and scalable production processes.

The physical properties of (2,6-Dimethoxyphenyl)methanethiol

In terms of safety and handling, it is important to note that while (2,6-Dimethoxyphenyl)methanethiol is not classified as a hazardous substance under current regulations, it should be handled with care to avoid exposure to skin or inhalation. Proper personal protective equipment (PPE) such as gloves and goggles should be used when working with this compound.

The environmental impact of (2,6-Dimethoxyphenyl)methanethiol

Future research on (2,6-Dimethoxyphenyl)methanethiol

In conclusion, (2,6-Dimethoxyphenyl)methanethiol

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